molecular formula C12H13NO3S B13395298 Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate

Cat. No.: B13395298
M. Wt: 251.30 g/mol
InChI Key: ZXSGHRSGFYSWCM-UHFFFAOYSA-N
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Description

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate is a heterocyclic compound that belongs to the thiazolidine family Thiazolidines are five-membered rings containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate typically involves the reaction of benzylamine with thioglycolic acid and methyl chloroformate. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene. The product is then purified through recrystallization or column chromatography to obtain a high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process. Green chemistry approaches, including the use of non-toxic solvents and recyclable catalysts, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate stands out due to its unique combination of a thiazolidine ring with a benzyl group and a carboxylate ester. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 3-benzyl-2-oxo-1,3-thiazolidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSGHRSGFYSWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSC(=O)N1CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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